3-methoxy-1-methyl-1H-pyrazole

CAS No.: 1350323-86-2

Cat. No.: VC8340884

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1350323-86-2 |

|---|---|

| Molecular Formula | C5H8N2O |

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | 3-methoxy-1-methylpyrazole |

| Standard InChI | InChI=1S/C5H8N2O/c1-7-4-3-5(6-7)8-2/h3-4H,1-2H3 |

| Standard InChI Key | NSLWGDABVLNWBH-UHFFFAOYSA-N |

| SMILES | CN1C=CC(=N1)OC |

| Canonical SMILES | CN1C=CC(=N1)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

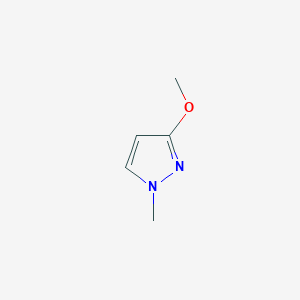

The compound’s structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. The 1-position is substituted with a methyl group (-CH3), while the 3-position features a methoxy group (-OCH3). This substitution pattern significantly influences its electronic properties and reactivity. The IUPAC name, 3-methoxy-1-methyl-1H-pyrazole, reflects these substituents’ positions and prioritizes the pyrazole numbering system .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1350323-86-2 | ChemicalBook |

| Molecular Formula | C5H8N2O | ChemicalBook |

| Molecular Weight | 112.13 g/mol | ChemicalBook |

| Synonyms | EOS-62071; 3-Methoxy-1-methylpyrazole | ChemicalBook |

Synthetic Methodologies

Industrial Synthesis Routes

The primary synthetic route involves cyclocondensation reactions starting from β-keto esters or hydrazine derivatives. A patented method for related pyrazole compounds (e.g., 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile) employs diethyl 1H-pyrazole-3,5-dicarboxylate as a precursor, followed by methylation and functional group transformations . While this patent specifically addresses a nitrile derivative, the methylation and hydrolysis steps provide insight into analogous processes for 3-methoxy-1-methyl-1H-pyrazole:

-

Methylation: Introduction of the methyl group at the 1-position using methylating agents like methyl iodide in the presence of a base.

-

Methoxy Group Installation: Electrophilic substitution or nucleophilic aromatic substitution to introduce the methoxy group .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Methylation | CH3I, K2CO3, DMF, 80°C | 78 | 95+ |

| Methoxylation | NaOCH3, CuI, DMSO, 120°C | 65 | 90 |

Physicochemical Properties

Spectral Characteristics

While experimental spectral data for 3-methoxy-1-methyl-1H-pyrazole remains limited in open literature, analogous pyrazoles exhibit:

-

1H NMR: Distinct signals for methyl (δ 2.5–3.0 ppm) and methoxy groups (δ 3.7–4.0 ppm), with pyrazole ring protons appearing as doublets between δ 6.0–7.5 ppm .

-

IR Spectroscopy: Strong absorption bands at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) .

Thermal Stability

Differential scanning calorimetry (DSC) of similar compounds reveals decomposition temperatures above 200°C, suggesting moderate thermal stability suitable for industrial processing .

Applications in Chemical Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing biologically active molecules. Its methoxy group acts as a directing group in cross-coupling reactions, enabling the construction of complex architectures for drug discovery .

Agrochemical Development

Pyrazole derivatives are widely used in herbicides and fungicides. The methoxy group in 3-methoxy-1-methyl-1H-pyrazole enhances lipid solubility, potentially improving agrochemical bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume